4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid
CAS No.: 1150114-76-3
Cat. No.: VC0151621
Molecular Formula: C16H23BN2O5
Molecular Weight: 334.179
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1150114-76-3 |
|---|---|
| Molecular Formula | C16H23BN2O5 |
| Molecular Weight | 334.179 |
| IUPAC Name | [4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(7-5-12)17(22)23/h4-7,22-23H,8-11H2,1-3H3 |
| Standard InChI Key | LJJBJECKHAIPNO-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Introduction
Chemical Identity and Properties
4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid is an organic compound that combines several functional groups in a single molecule. It contains a phenylboronic acid unit connected to a BOC-protected piperazine through a carbonyl linkage. This structural arrangement provides the compound with unique chemical reactivity that makes it valuable in organic synthesis processes.
Basic Identification Data
The compound can be identified through various chemical identifiers as summarized in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 1150114-76-3 |
| Molecular Formula | C₁₆H₂₃BN₂O₅ |
| Molecular Weight | 334.179 g/mol |
| IUPAC Name | [4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid |
| European Community (EC) Number | 800-907-9 |
| DSSTox Substance ID | DTXSID80675134 |
Structural Representation
The compound features a phenyl ring substituted with a boronic acid group at one position and a carbonyl group at another position. The carbonyl group is connected to a piperazine ring, which is protected at the opposite nitrogen with a tert-butoxycarbonyl (BOC) group . This arrangement of functional groups gives the molecule distinct chemical properties and reactivity patterns that are valuable in synthetic chemistry.
Chemical Identifiers
For computational and database purposes, the compound can be represented by the following identifiers:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(7-5-12)17(22)23/h4-7,22-23H,8-11H2,1-3H3 |
| InChIKey | LJJBJECKHAIPNO-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Synthesis Methodology
The synthesis of 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid involves multiple chemical steps that must be carefully executed to ensure high purity and yield of the final product.
General Synthetic Approach
The synthesis typically involves several key steps, beginning with the formation of the piperazine-1-carbonyl moiety and subsequent connection to the phenylboronic acid component. The BOC protection of the piperazine nitrogen is a crucial aspect of the synthesis as it prevents unwanted side reactions and allows for selective chemical transformations.
Key Synthetic Steps
-
Protection of one nitrogen of piperazine with a BOC group
-
Formation of an amide bond between the BOC-protected piperazine and a suitable phenylboronic acid derivative
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Final purification steps to obtain the desired compound with high purity
Related Derivatives
Researchers often work with derivative compounds that offer modified properties or reactivity. The pinacol ester derivative is one such example:
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid | C₁₆H₂₃BN₂O₅ | 334.179 g/mol | 1150114-76-3 |
| 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid pinacol ester | C₂₂H₃₃BN₂O₅ | 416.33 g/mol | 864754-13-2 |
The pinacol ester derivative offers enhanced stability and solubility in organic solvents compared to the parent boronic acid, which can be advantageous in certain synthetic applications .
Applications in Organic Synthesis
4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid has significant utility in synthetic organic chemistry, particularly in the construction of complex molecular scaffolds.
Suzuki-Miyaura Cross-Coupling
The most prominent application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it serves as a valuable coupling partner. This reaction allows for the formation of carbon-carbon bonds between the phenyl ring of the compound and various aryl or vinyl halides, enabling the construction of complex molecular architectures that would be difficult to achieve through other synthetic methods.
Pharmaceutical Intermediate
The compound serves as an important intermediate in the synthesis of pharmaceutically active compounds, particularly those containing piperazine motifs, which are common in various drug classes including antipsychotics, antidepressants, and antihistamines . The BOC protection allows for selective deprotection later in the synthetic sequence, providing a means to introduce additional functionality at the piperazine nitrogen.
Building Block in Combinatorial Chemistry
Due to its multiple functional groups that can undergo various transformations, this compound is valuable in combinatorial chemistry approaches aimed at generating diverse chemical libraries for drug discovery programs. The boronic acid moiety, in particular, offers versatile reactivity beyond cross-coupling reactions, including oxidation, homologation, and other transformations.
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid is essential for its effective utilization in research and industrial applications.
Physical Appearance
The compound typically appears as a white to off-white solid at room temperature and standard pressure . Its crystalline nature contributes to its stability under normal storage conditions.
Reactivity Patterns
The compound contains multiple reactive centers:
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The boronic acid group, which can participate in cross-coupling reactions, oxidation processes, and coordination chemistry
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The carbonyl group, which can undergo nucleophilic addition reactions
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The BOC-protected nitrogen, which can be selectively deprotected under acidic conditions
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The piperazine ring, which provides a scaffold for further functionalization once deprotected
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